4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H14INO2Si and a molecular weight of 335.21 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a trimethylsilanyl group attached to a pyridine ring, along with a carbaldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde typically involves the iodination of a pyridine derivative followed by the introduction of methoxy and trimethylsilanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carboxylic acid.
Reduction: Formation of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the trimethylsilanyl group can influence its reactivity and binding properties. The compound may act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its functional groups .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-methoxy-pyridine-3-carbaldehyde
- 4-Iodo-6-trimethylsilanyl-pyridine-3-carbaldehyde
- 2-Methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde
Uniqueness
4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide distinct reactivity and properties. The presence of the iodine atom allows for specific substitution reactions, while the methoxy and trimethylsilanyl groups influence its chemical behavior and stability .
Properties
IUPAC Name |
4-iodo-2-methoxy-6-trimethylsilylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2Si/c1-14-10-7(6-13)8(11)5-9(12-10)15(2,3)4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKIFRSZGVLWSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=N1)[Si](C)(C)C)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.